molecular formula C13H18ClN3O3S B2992383 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 712345-55-6

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2992383
CAS No.: 712345-55-6
M. Wt: 331.82
InChI Key: GOGJXPGHTOACBQ-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a 2-chlorobenzoyl group and a sulfonamide group .

Scientific Research Applications

Synthesis and Antiviral Activity

The chemical compound 4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide serves as a precursor in the synthesis of various sulfonamide derivatives. For example, starting from 4-chlorobenzoic acid, researchers developed sulfonamide derivatives with potential antiviral activities against tobacco mosaic virus. This highlights the compound's role in generating new chemical entities with potential pharmacological applications (Chen et al., 2010).

Development of Adenosine A2B Receptor Antagonists

Another significant application involves its use in the synthesis of sulfonamides acting as adenosine A2B receptor antagonists. This was achieved through a novel synthesis method, showcasing the compound's versatility in medicinal chemistry for developing treatments targeting specific receptors (Yan et al., 2006).

Antibacterial and Antifungal Activities

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated moderate to significant activity against various strains, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).

Crystal Engineering and Host-Guest Chemistry

The compound has also been explored in crystal engineering and host-guest chemistry. Researchers have studied the hydrogen-bonding synthons and their effects on crystal packing, contributing to the understanding of molecular interactions and the design of new materials (Wang et al., 2011).

Properties

IUPAC Name

4-(2-chlorobenzoyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-15(2)21(19,20)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGJXPGHTOACBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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